1-Chloro-7-fluoroisoquinoline

Description

Properties

IUPAC Name |

1-chloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJWWTFRSPUCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623859 | |

| Record name | 1-Chloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630422-89-8 | |

| Record name | 1-Chloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-7-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the isoquinoline ring system can significantly modulate the physicochemical and biological properties of the molecule, making it a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of the known structural and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, representative experimental protocols and potential biological activities are discussed based on closely related analogs.

Chemical Structure and Identification

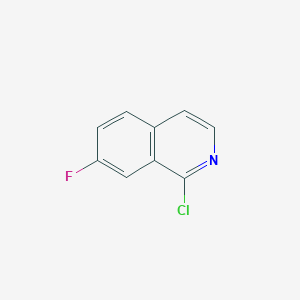

The chemical structure of this compound is characterized by an isoquinoline core with a chlorine atom at the 1-position and a fluorine atom at the 7-position.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 630422-89-8 |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC2=C1C=CN=C2Cl)F |

| InChI | InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.2 | Predicted |

| Monoisotopic Mass | 181.009455 g/mol | Predicted |

| Topological Polar Surface Area | 12.9 Ų | Predicted |

| Heavy Atom Count | 12 | Predicted |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, the synthesis of structurally similar halogenated isoquinolines often follows established synthetic routes. A representative protocol for the synthesis of a related compound, 1-chloro-6-fluoroisoquinoline, is presented below to illustrate a potential synthetic strategy.

Representative Synthesis of a Chloro-Fluoroisoquinoline Analog

This protocol describes the synthesis of 1-chloro-6-fluoroisoquinoline from 6-fluoro-2H-isoquinolin-1-one.

Diagram of a Representative Synthetic Pathway for a Chloro-Fluoroisoquinoline

Caption: A representative workflow for the synthesis of a chloro-fluoroisoquinoline.

Experimental Protocol (for 1-Chloro-6-fluoroisoquinoline)

-

Materials:

-

6-Fluoro-2H-isoquinolin-1-one

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (CH₃CN)

-

4N HCl in dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

A solution of 6-fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) and POCl₃ (3.7 g, 23.9 mmol) in CH₃CN (20 mL) and 4N HCl/dioxane (2 mL) is prepared.

-

The reaction mixture is heated at 50°C overnight.

-

After cooling, the reaction mixture is carefully diluted with a saturated NaHCO₃ solution.

-

The aqueous layer is extracted with EtOAc.

-

The organic layer is concentrated under reduced pressure to afford the product.

-

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the isoquinoline and quinoline scaffolds, particularly when halogenated, are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, this compound could be investigated for the following potential applications:

-

Anticancer Activity: Many quinoline and isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The halogen substituents can enhance lipophilicity and modulate electronic properties, potentially leading to improved interactions with biological targets.

-

Antimicrobial Activity: Halogenated heterocyclic compounds are frequently explored for their antibacterial and antifungal properties. The presence of both chlorine and fluorine may contribute to a broad spectrum of antimicrobial activity.

-

Enzyme Inhibition: The isoquinoline core is a known scaffold for the development of various enzyme inhibitors, including kinases, which are critical targets in cancer therapy.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Diagram of a General Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, its structural features suggest that it may possess interesting biological activities. The information and representative protocols provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further investigations into the properties and potential applications of this and related halogenated isoquinoline derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Chloro-7-fluoroisoquinoline (CAS No: 630422-89-8), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data for this specific molecule, this document compiles predicted properties alongside comparative data from the closely related analogs, 1-chloroisoquinoline and 7-fluoroisoquinoline. This guide also outlines a standard experimental protocol for the determination of key physical properties and presents a visualization of a known synthetic pathway involving the title compound.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The strategic placement of halogen substituents, such as chlorine and fluorine, on the isoquinoline scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making such compounds valuable building blocks in drug discovery programs. This compound is a disubstituted isoquinoline that holds potential for further chemical modification and exploration of its biological activity. This guide serves as a foundational resource for researchers working with this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following tables summarize the available predicted data for the title compound, along with a comparison to its constituent analogs, 1-chloroisoquinoline and 7-fluoroisoquinoline, to provide a predictive context for its behavior.

Table 1: General and Predicted Physicochemical Properties

| Property | This compound | 1-Chloroisoquinoline[1] | 7-Fluoroisoquinoline[2] |

| CAS Number | 630422-89-8 | 19493-44-8 | 1075-12-3 |

| Molecular Formula | C₉H₅ClFN[3] | C₉H₆ClN | C₉H₆FN |

| Molecular Weight | 181.60 g/mol | 163.60 g/mol | 147.15 g/mol |

| Monoisotopic Mass | 181.00946 Da[3] | 163.0188769 Da | 147.048427358 Da |

| XlogP (Predicted) | 3.2[3] | 3.2 | 2.3 |

| pKa (Predicted) | Not Available | Not Available | 4.81 ± 0.10[4] |

Note: The majority of the data for this compound is based on computational predictions.

Table 2: Predicted Spectroscopic and Structural Data

| Parameter | This compound[3] |

| SMILES | C1=CC(=CC2=C1C=CN=C2Cl)F |

| InChI | InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |

| InChIKey | WZJWWTFRSPUCDG-UHFFFAOYSA-N |

| Predicted Collision Cross Section (Ų) [M+H]⁺ | 130.2 |

| Predicted Collision Cross Section (Ų) [M+Na]⁺ | 141.9 |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.

-

For a pure compound, this range should be narrow (typically < 2°C).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Apparatus:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid should be clearly visible.

-

Seal the vials and place them in a constant temperature shaker bath, typically set to 25°C or 37°C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, centrifuge the aliquot at a high speed.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the saturated sample solution by HPLC-UV to determine the concentration of the dissolved compound.

-

The aqueous solubility is reported in units such as mg/mL or µM.

Synthetic Pathway Visualization

This compound serves as a precursor in the synthesis of other isoquinoline derivatives. The following diagram illustrates its role in the synthesis of 7-fluoroisoquinoline.[4]

Logical Workflow for Drug Discovery Application

Given the biological relevance of the quinoline scaffold, this compound can be considered a starting point for a drug discovery campaign. The following diagram outlines a logical workflow from the initial compound to potential lead identification.

Conclusion

This compound is a valuable chemical entity with potential applications in various fields of chemical research. While comprehensive experimental data on its physicochemical properties remains to be published, this guide provides a consolidated summary of available predicted data and contextual information from related compounds. The outlined experimental protocols offer a starting point for the empirical characterization of this molecule. It is anticipated that as this compound is further investigated, a more complete physicochemical profile will emerge, aiding in its application in the development of novel functional molecules.

References

An In-depth Technical Guide to 1-Chloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic route, and potential biological significance of 1-Chloro-7-fluoroisoquinoline. The information is curated for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Core Molecular Data

This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its functionalization with both a chloro and a fluoro group offers unique physicochemical properties that are of interest in the development of novel therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | [Parchem] |

| Molecular Weight | 181.59 g/mol | [Parchem] |

| CAS Number | 630422-89-8 | [Parchem] |

Putative Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoroisoquinoline-N-oxide

This protocol is adapted from the general procedure for N-oxidation of quinoline derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve 7-fluoroisoquinoline (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with the organic solvent used in the reaction.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-fluoroisoquinoline-N-oxide.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 1-chloroisoquinoline.[1]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 7-fluoroisoquinoline-N-oxide (1.0 equivalent).

-

Reagent Addition: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) dropwise with stirring.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[1]

-

Work-up: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. Quench the residue by slowly adding it to crushed ice with vigorous stirring.

-

Extraction: Extract the resulting aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Significance and Therapeutic Applications

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] The introduction of a chlorine atom at the 7-position of the quinoline ring, a related heterocyclic system, has been shown to be crucial for the anticancer activity of some compounds, with studies suggesting inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3]

Given these precedents, it is plausible that this compound could serve as a valuable intermediate or a lead compound for the development of novel anticancer agents targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Further Investigation

As a substituted chloro-heterocycle, this compound is a prime candidate for further functionalization via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

General Workflow for Derivatization and Biological Screening

The following diagram outlines a general workflow for the chemical elaboration of this compound and subsequent biological evaluation.

This guide provides a foundational understanding of this compound, offering a strong starting point for further research and development in the fields of organic synthesis and medicinal chemistry. The proposed synthetic route and potential biological targets are based on established chemical principles and pharmacological precedents, paving the way for the exploration of this and related compounds as novel therapeutic agents.

References

- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-7-fluoroisoquinoline: A Technical Guide for Chemical Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-chloro-7-fluoroisoquinoline, a specialized heterocyclic intermediate with potential applications in medicinal chemistry and drug discovery. Due to its status as a non-commercial and challenging-to-obtain reagent, this document compiles available information on its synthesis, chemical properties, and known reactivity, drawing from established methodologies for analogous compounds.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN | [1] |

| Molecular Weight | 163.6 g/mol | [1] |

| CAS Number | 19493-44-8 | [1] |

| Appearance | Not Specified | |

| Melting Point | Not Specified | |

| Boiling Point | Not Specified | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H) | [1] |

| Mass Spectrometry (ESI+) | m/z 164.0 | [1] |

| Purity (HPLC) | 96.0% | [1] |

Synthesis of this compound

A direct, published synthetic protocol for this compound is not currently available. However, a plausible and efficient route can be proposed based on the well-established synthesis of 1-chloroisoquinoline from its corresponding N-oxide.[1] This suggested pathway involves two key steps: the N-oxidation of 7-fluoroisoquinoline followed by chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: N-Oxidation of 7-Fluoroisoquinoline (Hypothetical Protocol)

This protocol is adapted from general methods for the N-oxidation of quinolines and isoquinolines.

-

Dissolve 7-fluoroisoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Gradually add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) or a mixture of hydrogen peroxide (30%) and acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture. If m-CPBA is used, a wash with a saturated sodium bicarbonate solution is recommended.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-fluoroisoquinoline N-oxide.

-

Purify the product by column chromatography or recrystallization.

Step 2: Chlorination of 7-Fluoroisoquinoline N-oxide (Hypothetical Protocol)

This protocol is based on the reported synthesis of 1-chloroisoquinoline.[1]

-

To 7-fluoroisoquinoline N-oxide (1.0 eq), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under ice-cold conditions.

-

After the addition is complete, heat the reaction mixture to reflux (e.g., 105 °C for POCl₃) and maintain for several hours until the reaction is complete, as monitored by TLC.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Quench the residue with ice water and extract the product with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography on silica gel.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compound.

A notable application is its use in the synthesis of 7-fluoroisoquinoline-1-carboxylic acid, an intermediate for compounds that have been investigated as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[2]

Reaction with 2-(Tributylstannyl)furan

The following workflow illustrates the reaction of this compound as described in the patent literature.[2]

Caption: Synthesis of 7-fluoroisoquinoline-1-carboxylic acid.

Experimental Protocol (Derived from Patent Information[2])

-

Stille Coupling: React this compound with 2-(tributylstannyl)furan in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in a suitable solvent like toluene or DMF. The reaction is typically heated to facilitate the cross-coupling.

-

Oxidation: The resulting 7-fluoro-1-(furan-2-yl)isoquinoline is then subjected to oxidative cleavage of the furan ring using an oxidizing agent such as sodium periodate (NaIO₄) to yield 7-fluoroisoquinoline-1-carboxylic acid.

Conclusion

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast and diverse family of naturally occurring and synthetically derived compounds. From potent alkaloids with profound physiological effects to meticulously designed therapeutic agents, the journey of substituted isoquinolines through the annals of chemistry and pharmacology is a compelling narrative of discovery, innovation, and the relentless pursuit of molecular solutions to biological challenges. This technical guide provides a comprehensive exploration of the discovery and history of substituted isoquinolines, detailing the seminal synthetic methodologies, key milestones in their evolution, and the parallel advancements in understanding their biological significance.

The Foundational Syntheses: Forging the Isoquinoline Core

The late 19th and early 20th centuries witnessed the birth of three pivotal named reactions that unlocked the systematic synthesis of the isoquinoline nucleus, paving the way for the exploration of its chemical space. These methods, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain fundamental in the synthetic chemist's toolkit.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] The classical procedure involves the dehydration of the amide using a condensing agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[1][2] The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline. The reaction is particularly effective for aromatic rings bearing electron-donating substituents, which facilitate the key intramolecular electrophilic aromatic substitution step.[1][4]

Experimental Protocol: Classical Bischler-Napieralski Cyclization

A representative historical protocol for the synthesis of a 1-substituted-3,4-dihydroisoquinoline is as follows:

-

Amide Formation: An appropriately substituted β-phenylethylamine is acylated using an acid chloride or anhydride to form the corresponding amide.[5]

-

Cyclization: The dried amide is dissolved in an inert solvent (e.g., dry toluene or chloroform). To this solution, a dehydrating agent such as phosphorus oxychloride (2-3 equivalents) is added cautiously.[6]

-

Reaction: The mixture is heated to reflux for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and reagent are removed under reduced pressure. The residue is then carefully treated with ice-water and basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the dihydroisoquinoline.

-

Purification: The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The final product is purified by crystallization or distillation.

The yields of the Bischler-Napieralski reaction can be variable and are highly dependent on the substrate and reaction conditions. Early reports often cited modest yields, but modern modifications have significantly improved the efficiency and scope of this transformation.[6]

The Pictet-Spengler Reaction (1911)

In 1911, Amé Pictet and Theodor Spengler reported a landmark synthesis of a tetrahydroisoquinoline by the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions.[7][8][9] This reaction, which mimics biosynthetic pathways of many alkaloids, proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic attack on the aromatic ring to form the heterocyclic system.[9] The presence of electron-donating groups on the aromatic ring of the β-arylethylamine enhances the nucleophilicity of the ring and facilitates the cyclization, often allowing the reaction to proceed under milder conditions.[9]

Experimental Protocol: Classical Pictet-Spengler Tetrahydroisoquinoline Synthesis

A general procedure from the early 20th century for the synthesis of a 1,2,3,4-tetrahydroisoquinoline is as follows:

-

Reactant Mixture: The β-arylethylamine and the aldehyde (or a precursor like dimethoxymethane) are dissolved in a suitable solvent, often an alcohol or an aqueous acidic solution.[8]

-

Acid Catalysis: A strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction.

-

Reaction Conditions: The reaction mixture is typically heated, often to reflux, for several hours to drive the condensation and cyclization to completion.

-

Work-up: After cooling, the reaction mixture is neutralized with a base to precipitate the tetrahydroisoquinoline product.

-

Purification: The crude product is collected by filtration or extraction and purified by crystallization from an appropriate solvent.

The Pomeranz-Fritsch Reaction (1893)

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to the aromatic isoquinoline ring system.[10][11] The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10][12] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and often requires heating.[10] A significant modification by Schlittler and Müller involves the condensation of a benzylamine with glyoxal hemiacetal, offering an alternative entry to the isoquinoline core.[10] The yields of the Pomeranz-Fritsch reaction are known to vary widely depending on the substrates and conditions employed.[12]

Experimental Protocol: Classical Pomeranz-Fritsch Isoquinoline Synthesis

A representative historical protocol for this synthesis is as follows:

-

Benzalaminoacetal Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal (Schiff base). This step is often carried out separately before the cyclization.

-

Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures.[10]

-

Work-up: The reaction mixture is cooled and carefully poured onto ice, followed by basification to precipitate the isoquinoline product.

-

Purification: The crude product is extracted with an organic solvent, dried, and purified by distillation or crystallization.

The Rise of Substituted Isoquinolines in Natural Products and Medicine

The development of these fundamental synthetic methods coincided with and greatly facilitated the isolation and structural elucidation of a plethora of isoquinoline alkaloids from plant sources. These natural products exhibited a remarkable range of biological activities, cementing the importance of the isoquinoline scaffold in medicinal chemistry.

Papaverine: A Vasodilator from the Opium Poppy

Papaverine, an opium alkaloid, is a classic example of a benzylisoquinoline. It acts as a non-specific vasodilator by inhibiting phosphodiesterases, leading to increased intracellular levels of cyclic AMP and cyclic GMP.[13][14][15] This, in turn, leads to the relaxation of smooth muscle.

Berberine: A Multifaceted Alkaloid

Berberine is a protoberberine alkaloid found in a variety of plants. It has a long history of use in traditional medicine and is known to possess a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antidiabetic properties.[16][17][18] Its mechanism of action is complex and involves multiple signaling pathways, most notably the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16][18][19]

Emetine and Tubocurarine: Potent Biological Probes

Emetine, an alkaloid from the ipecacuanha plant, is a potent inhibitor of protein synthesis and has been used as an emetic and in the treatment of amoebiasis.[20][21] Tubocurarine, a major component of curare, is a neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors, leading to muscle relaxation.[22][23]

Quantitative Biological Activity of Key Isoquinoline Alkaloids

The following table summarizes the biological activity of several historically significant substituted isoquinolines, providing a quantitative basis for their pharmacological effects.

| Compound | Target/Mechanism of Action | IC50/EC50 | Organism/Cell Line | Reference |

| Berberine | AMP-activated protein kinase (AMPK) activation | - | Various | [16][18] |

| TLR4/MyD88/NF-κB signaling pathway inhibition | - | THP-1-derived macrophages | [17] | |

| Emetine | Inhibition of protein synthesis | ~0.12 µM | BEC-hACE2 cells | [24] |

| Anti-HCoV-OC43 activity | 40 nM | Vero E6 cells | [24] | |

| Anti-Zika virus (NS5 RNA polymerase) | 0.121 µM | In vitro | [25] | |

| Papaverine | Phosphodiesterase (PDE) inhibition | - | Smooth muscle | [13] |

| HERG channel blockade | 71.03 µM | Rabbit ventricular myocytes | [26] | |

| Tubocurarine | Nicotinic acetylcholine receptor antagonist | K = 0.5 µM | Frog skeletal muscle | [27] |

Evolution of Synthetic Strategies: Beyond the Classics

While the foundational named reactions provided the initial impetus, the field of isoquinoline synthesis has continuously evolved.[28][29] The mid-20th century and beyond saw the development of numerous new methodologies and refinements of existing ones, driven by the need for greater efficiency, regioselectivity, and access to more complex and diverse substitution patterns.[28][29] These advancements include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions, which have dramatically expanded the accessible chemical space of substituted isoquinolines.[30]

Conclusion

The discovery and history of substituted isoquinolines is a testament to the synergistic relationship between natural product chemistry, synthetic organic chemistry, and pharmacology. From the elucidation of the structures of complex alkaloids to the development of elegant and efficient synthetic routes, the journey of the isoquinoline scaffold has been one of continuous innovation. The foundational synthetic methods laid the groundwork for generations of chemists to explore the vast potential of this versatile heterocyclic core. The profound biological activities of naturally occurring isoquinolines have not only provided valuable pharmacological tools but have also inspired the design and synthesis of new therapeutic agents. As our understanding of biological pathways deepens and synthetic methodologies become ever more sophisticated, the story of the substituted isoquinoline is far from over, with new chapters of discovery and application waiting to be written.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benthamopen.com [benthamopen.com]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 23. Tubocurarine - Humanitas.net [humanitas.net]

- 24. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. The kinetics of tubocurarine action and restricted diffusion within the synaptic cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-7-fluoroisoquinoline

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 1-Chloro-7-fluoroisoquinoline for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes known information and predicted values for related compounds.

| Property | Value | Reference/Note |

| CAS Number | 630422-89-8 | [2] |

| Molecular Formula | C₉H₅ClFN | [7] |

| Molecular Weight | 181.60 g/mol | Inferred |

| Appearance | Solid (predicted) | Based on related compounds |

| Boiling Point | 255.3±13.0 °C (Predicted for 7-fluoroisoquinoline) | [8] |

| Density | 1.216±0.06 g/cm³ (Predicted for 7-fluoroisoquinoline) | [8] |

| Storage Temperature | Inert atmosphere, Room Temperature | [8] |

Hazard Identification and Safety Precautions

Based on the hazard classifications of analogous compounds like 1-chloroisoquinoline and 7-fluoroisoquinoline, this compound should be handled as a potentially hazardous substance.[3][4][6]

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][9] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.[5]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, a general synthesis protocol for a related compound, 1-chloroisoquinoline, is provided as an example of the chemical handling involved.[12]

Example Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [12]

-

Reaction Setup: In a fume hood, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g) under ice bath cooling conditions.

-

Reflux: Heat the reaction mixture to 105 °C and reflux overnight.

-

Workup:

-

Remove excess phosphoryl chloride by distillation under reduced pressure.

-

Quench the residue with ice water.

-

Extract the aqueous solution with dichloromethane.

-

-

Purification:

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline.

-

Visualizations

The following diagrams illustrate key logical and procedural workflows for handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 7-Fluoroisoquinoline | C9H6FN | CID 20493452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 8. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]

- 9. 1-Fluoroisoquinoline | C9H6FN | CID 640962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. northindustrial.net [northindustrial.net]

- 12. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: 1-Chloro-7-fluoroisoquinoline as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-fluoroisoquinoline is a valuable heterocyclic building block in medicinal chemistry, offering a strategic starting point for the synthesis of diverse molecular scaffolds. The isoquinoline core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 1-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. These application notes provide an overview of the utility of this compound in the synthesis of potential kinase inhibitors and detail experimental protocols for its derivatization.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1-position of the isoquinoline ring can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Representative Application: Synthesis of a Hypothetical Kinase Inhibitor Targeting Epidermal Growth Factor Receptor (EGFR)

To illustrate the utility of this compound, we present a synthetic route to a representative anilino-isoquinoline derivative, a class of compounds known to exhibit EGFR inhibitory activity.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a representative compound synthesized from this compound against a panel of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Representative 1-Anilino-7-fluoroisoquinoline Derivative

| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) |

| BC-101 | EGFR | A431 (Epidermoid carcinoma) | 85 |

| EGFR | NCI-H1975 (Non-small cell lung cancer) | 120 | |

| VEGFR2 | HUVEC (Human umbilical vein endothelial cells) | >10,000 |

Note: The data presented is for a representative compound and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key synthetic transformations of this compound are provided below. These protocols are based on established procedures for similar heterocyclic compounds.[1][2][3]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce an aryl substituent at the 1-position.[1][3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The solvent should be degassed by bubbling with the inert gas for 15-20 minutes prior to use.

-

To the stirring suspension, add palladium(II) acetate and SPhos.

-

Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with a primary or secondary amine.[2]

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., aniline derivative) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction tube or flask.

-

Add this compound and the amine.

-

Add anhydrous toluene.

-

Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-7-fluoroisoquinoline derivative.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of a representative derivative.

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of derivatives.

Logical Relationship in SAR

Caption: Structure-Activity Relationship (SAR) considerations for 7-fluoroisoquinoline derivatives.

References

- 1. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

Synthesis of Novel Derivatives from 1-Chloro-7-fluoroisoquinoline: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 1-substituted-7-fluoroisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the reactive chlorine atom at the 1-position serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

The primary synthetic strategies discussed herein are the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds. These palladium-catalyzed reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for the construction of diverse chemical libraries for drug discovery programs. Potential applications of the synthesized derivatives include their development as kinase inhibitors for oncology and as novel antimicrobial agents.

Key Synthetic Strategies

Two of the most powerful and versatile methods for the functionalization of 1-chloro-7-fluoroisoquinoline are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 1-position, providing a robust platform for the generation of diverse compound libraries.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 7-Fluoro-1-phenylisoquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 7-Fluoro-1-(4-methoxyphenyl)isoquinoline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 82 |

| 3 | Thiophen-2-ylboronic acid | 7-Fluoro-1-(thiophen-2-yl)isoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 78 |

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-7-fluoroisoquinolin-1-amine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 20 | 75 |

| 2 | Morpholine | 1-(Morpholino)-7-fluoroisoquinoline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |

| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-7-fluoroisoquinolin-1-amine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 110 | 18 | 72 |

Biological Evaluation of Synthesized Derivatives

Derivatives of the 7-fluoroisoquinoline scaffold are of significant interest due to their potential as kinase inhibitors and antimicrobial agents. The following tables present hypothetical, yet representative, biological activity data for the classes of compounds synthesized via the aforementioned methods.

Table 3: Kinase Inhibitory Activity of 1-Anilino-7-fluoroisoquinoline Derivatives

| Compound | Target Kinase | IC₅₀ (nM) |

| N-Phenyl-7-fluoroisoquinolin-1-amine | EGFR | 85 |

| N-(4-Chlorophenyl)-7-fluoroisoquinolin-1-amine | VEGFR2 | 50 |

| N-(3-Methoxyphenyl)-7-fluoroisoquinolin-1-amine | PDGFRβ | 120 |

Table 4: Antimicrobial Activity of 1-Aryl-7-fluoroisoquinoline Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 7-Fluoro-1-phenylisoquinoline | 16 | 32 |

| 7-Fluoro-1-(4-methoxyphenyl)isoquinoline | 8 | 16 |

| 7-Fluoro-1-(thiophen-2-yl)isoquinoline | 4 | 8 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Toluene

-

Deionized water

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add degassed toluene and deionized water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask.

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-7-fluoroisoquinoline derivative.

Visualizations

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Caption: Workflow for Buchwald-Hartwig Amination.

Caption: Inhibition of RTK Signaling Pathway.

Application of 1-Chloro-7-fluoroisoquinoline in kinase inhibitor synthesis.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 1-Chloro-7-fluoroisoquinoline is a promising, albeit relatively underexplored, starting material for the synthesis of novel kinase inhibitors. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the kinase active site. The fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and cell permeability of the final compounds.

Derivatives of 1-chloroisoquinoline have been utilized in the preparation of inhibitors for a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and c-Met.[1][2] The 1-aminoisoquinoline moiety, which can be readily derived from 1-chloroisoquinoline, is a key pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.

This document provides detailed protocols for the potential application of this compound in the synthesis of kinase inhibitors, targeting kinases such as those in the Receptor Tyrosine Kinase (RTK) family (e.g., c-Met, VEGFR) and serine/threonine kinases (e.g., ROCK). The methodologies are based on established synthetic routes for analogous isoquinoline-based inhibitors.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of the C1-chloro group towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of amine, ether, or thioether linkages, providing a diverse range of derivatives. Subsequent modifications can be performed to elaborate the core structure and optimize for target-specific interactions.

Potential Kinase Targets and Signaling Pathways

Kinase inhibitors derived from the 1-aminoisoquinoline scaffold have the potential to target a variety of kinases involved in critical cellular signaling pathways implicated in cancer and other diseases.

-

c-Met Signaling: The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Aberrant c-Met signaling is a driver in many cancers.

-

ROCK Signaling: Rho-associated kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. They play a critical role in regulating cell shape, motility, and contraction by phosphorylating substrates like myosin light chain (MLC) and myosin light chain phosphatase (MYPT1). Dysregulation of ROCK signaling is implicated in cardiovascular diseases and cancer metastasis.

Quantitative Data Summary

While specific inhibitory data for compounds directly derived from this compound is not extensively available in public literature, the following table presents representative data for analogous isoquinoline-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| Isoquinolin-1-amine derivatives | ROCK-I | 10 - 100 | Fasudil |

| Triazolopyridazine-isoquinolinone | c-Met | 5 - 50 | Crizotinib |

Note: The data presented are for analogous compound classes and serve as a guide for the expected potency of inhibitors synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (10 mL) to the flask.

-

Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl-7-fluoroisoquinolin-1-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

-

Synthesized inhibitor compound

-

Target kinase

-

Kinase substrate

-

ATP

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

DMSO

-

Microplate reader

Procedure:

-

Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo® reagent).

-

Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: General workflow for the synthesis of kinase inhibitors.

Caption: Simplified c-Met signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Functionalization of 1-Chloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the functionalization of 1-chloro-7-fluoroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below describe three common and powerful cross-coupling and substitution reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). These methods allow for the introduction of a wide range of substituents at the 1-position, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable starting material for the synthesis of novel therapeutic agents. The chlorine atom at the 1-position is activated towards displacement, providing a handle for the introduction of various functionalities. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compounds. The following protocols offer starting points for the development of synthetic routes to novel isoquinoline derivatives.

Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-7-fluoroisoquinolines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1][2][3] This protocol describes the coupling of this compound with an arylboronic acid.

Experimental Protocol: Synthesis of 7-fluoro-1-(4-methoxyphenyl)isoquinoline

Reaction Scheme:

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and sodium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-fluoro-1-(4-methoxyphenyl)isoquinoline.

Quantitative Data (Representative)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 20 | 82-92 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This protocol describes the coupling of this compound with an aniline derivative.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-7-fluoroisoquinolin-1-amine

Reaction Scheme:

Materials:

-

This compound

-

4-Methoxyaniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.

-

Add this compound (1.0 equiv.) and 4-methoxyaniline (1.2 equiv.).

-

Add anhydrous toluene.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-7-fluoroisoquinolin-1-amine.

Quantitative Data (Representative)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75-85 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 20 | 70-80 |

| 3 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the 1-position. This method is particularly useful for the introduction of heteroatom nucleophiles.

Experimental Protocol: Synthesis of 7-fluoro-1-morpholinoisoquinoline

Reaction Scheme:

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), morpholine (2.0 equiv.), and potassium carbonate (1.5 equiv.).

-

Add dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Recrystallize or purify by column chromatography on silica gel if necessary to yield pure 7-fluoro-1-morpholinoisoquinoline.

Quantitative Data (Representative)

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMF | 120 | 8 | 90-98 |

| 2 | Piperidine | Et₃N | Acetonitrile | 80 (reflux) | 12 | 85-95 |

| 3 | Phenol | K₂CO₃ | DMF | 130 | 10 | 70-80 |

Note: Yields are representative and may vary depending on the specific nucleophile and reaction conditions.

Visualizations

Experimental Workflow for Functionalization

Caption: General workflow for the functionalization of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-7-fluoroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-7-fluoroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable multi-step synthesis, commencing from commercially available starting materials. This application note includes detailed experimental procedures, data presented in tabular format for clarity, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step sequence. The first step involves the construction of the 7-fluoroisoquinolin-1-ol core from 5-fluoro-2-methylbenzoic acid. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Fluoroisoquinolin-1-ol

This stage follows a multi-step, one-pot procedure adapted from related syntheses.[1]

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Ammonia (solution in dioxane)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Potassium tert-butoxide (t-BuOK)

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Sodium chloride (brine solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Amide Formation: To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in dry toluene, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the mixture for 2 hours. Subsequently, add a solution of ammonia in dioxane (2.0 eq) and continue stirring for an additional 16 hours.

-

Condensation: Concentrate the reaction mixture under reduced pressure. To the residue, add N,N-dimethylformamide dimethyl acetal (1.5 eq) and heat the mixture at 120 °C for 4 hours.

-

Cyclization: Cool the mixture to room temperature and dissolve the residue in dry THF. Add potassium tert-butoxide (2.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the mixture to pH 5-6 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 7-fluoroisoquinolin-1-ol. The crude product can be purified by recrystallization or used directly in the next step.

Stage 2: Synthesis of this compound

This stage employs a standard chlorination procedure for isoquinolin-1-ols.[2]

Materials:

-

7-Fluoroisoquinolin-1-ol (crude or purified)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Sodium chloride (brine solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Chlorination: In a flask equipped with a reflux condenser, suspend 7-fluoroisoquinolin-1-ol (1.0 eq) in phosphorus oxychloride (10.0 eq). Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours.

-

Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

-